XLogP3 Lipophilicity Advantage: 2-Isopropyl Substitution Elevates Computed LogP by 1.1 Units Versus the N-1-Methyl-Only Analog
The computed XLogP3-AA value for 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is 1.5, compared to 0.4 for 1-methyl-1H-imidazole-4-sulfonyl chloride (CAS 137049-00-4) and 0.8 for 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS 137049-02-6) [1][2][3]. This represents a 3.75-fold increase in the computed partition coefficient relative to the N-1-methyl-only analog. The 2-isopropyl group thus provides a quantifiable lipophilicity boost that the 2-unsubstituted and 2-methyl congeners cannot achieve. Higher LogP in the building block correlates with increased LogP in derived sulfonamide products, which can improve membrane permeability and target engagement in cell-based assays, though care must be taken to avoid excessive lipophilicity-driven promiscuity [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 (PubChem, CID 54595978) |
| Comparator Or Baseline | 1-Methyl-1H-imidazole-4-sulfonyl chloride (CAS 137049-00-4): XLogP3-AA = 0.4; 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride (CAS 137049-02-6): XLogP3-AA = 0.8 |
| Quantified Difference | ΔXLogP3 = +1.1 vs. N-1-methyl-only analog; ΔXLogP3 = +0.7 vs. 1,2-dimethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 / 2025.04.14) |
Why This Matters
For medicinal chemistry programs where target binding pockets demand specific LogP ranges, the 1.5 XLogP3 of this building block occupies a distinct lipophilicity space that cannot be achieved with the commodity 1-methyl or 1,2-dimethyl analogs (XLogP3 ≤ 0.8), making procurement of the correct building block essential for SAR continuity.
- [1] PubChem. CID 54595978: 1-Methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, Computed Properties, XLogP3-AA = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/54595978 (accessed 2026-05-02). View Source
- [2] PubChem. CID 2736887: 1-Methyl-1H-imidazole-4-sulfonyl chloride, Computed Properties, XLogP3-AA = 0.4. https://pubchem.ncbi.nlm.nih.gov/compound/2736887 (accessed 2026-05-02). View Source
- [3] PubChem. CID 2736256: 1,2-Dimethylimidazole-4-sulfonyl chloride, Computed Properties, XLogP3-AA = 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/137049-02-6 (accessed 2026-05-02). View Source
